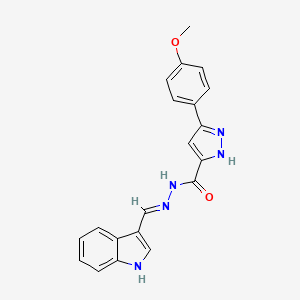

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-((1H-Indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic small molecule featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a hydrazide-linked indole moiety at position 5. Its (E)-configured imine functionality is critical for maintaining structural rigidity and biological activity. This compound has garnered attention as a nonpeptidic inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1), a key enzyme in antigen processing for major histocompatibility complex (MHC) class I presentation . With a molecular weight (MW) of ~450 and a calculated octanol-water partition coefficient (xlogP) >5, it exhibits high lipophilicity, which poses challenges for pharmacokinetic optimization but enhances membrane permeability .

Properties

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-27-15-8-6-13(7-9-15)18-10-19(24-23-18)20(26)25-22-12-14-11-21-17-5-3-2-4-16(14)17/h2-12,21H,1H3,(H,23,24)(H,25,26)/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSPYXXIPSUWPY-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under reflux conditions in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that the compound exhibits significant anticancer properties. For instance, derivatives of indole and pyrazole have shown promising results against various cancer cell lines, including HeLa and MCF-7. One study reported that certain derivatives demonstrated IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Research indicates that it possesses effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of (E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with target proteins such as DNA gyrase. These interactions are crucial for understanding how the compound exerts its biological effects at the molecular level .

Anticancer Evaluation

A study conducted on a series of compounds related to (E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide revealed that these compounds induced apoptosis in cancer cells through cell cycle arrest mechanisms, specifically at the G2/M phase .

Antimicrobial Efficacy

In another case study, derivatives were tested for their antibacterial properties using standard methods such as the disk diffusion method. Compounds showed varying degrees of inhibition against tested bacteria, with some exhibiting higher efficacy than conventional antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a family of pyrazole-carbohydrazide derivatives with diverse substituents on the phenyl ring and hydrazide moiety. Key structural analogs include:

Key Observations :

- Halogenation : Chlorine substituents (e.g., 2,4-dichloro in ) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets.

- Alkoxy Modifications : Ethoxy () or larger alkoxy groups could improve aqueous solubility compared to methoxy.

Challenges and Optimization

- Lipophilicity: High xlogP (>5) in the original compound limits solubility. Ethoxy () or polar substituents (e.g., dimethylamino in ) may mitigate this.

- Selectivity : While selective for ERAP1 over ERAP2/IRAP , off-target effects of analogs (e.g., cytotoxicity in ) require further investigation.

Biological Activity

(E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyrazole and carbohydrazide structure, which contributes to its unique biological profile. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cell division. The compound has been shown to interact with microtubules, leading to mitotic catastrophe in cancer cells. This mechanism is comparable to that of established antitumor agents like colchicine, but with reduced cytotoxicity towards normal cells .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of (E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide against various cancer cell lines:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound induces S-phase arrest in the cell cycle, further supporting its potential as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies indicate that certain derivatives may possess anti-inflammatory properties, although further research is needed to confirm these findings .

Comparative Analysis with Similar Compounds

The biological activity of (E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can be contrasted with other pyrazole derivatives:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| A18 | Indole-Pyrazole-Carbohydrazide | 12.50 | Tubulin polymerization inhibitor |

| 4Ik | Indole-Pyrazole | 15.00 | Cytotoxic against HepG2 |

| 4Il | Indole-Pyrazole | 18.00 | S-phase arrest |

Study 1: Tubulin Polymerization Inhibition

A study synthesized a series of indole-containing pyrazole-carbohydrazide derivatives and evaluated their ability to inhibit tubulin polymerization. The lead compound A18 showed notable antiproliferative efficacy comparable to colchicine but with lower toxicity .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic activity of various pyrazole derivatives against multiple human cancer cell lines using the MTT assay. The results indicated that some compounds exhibited superior potency compared to traditional chemotherapeutics, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N'-((1H-indol-3-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized to minimize impurities?

- Methodology : The compound is typically synthesized via condensation of 3-amino-5-pyrazolone with indole-3-carboxaldehyde derivatives in ethanol under reflux with triethylamine as a catalyst. Reaction time (1–4 hours) and stoichiometric ratios (1:1 aldehyde:hydrazide) are critical. Monitoring via TLC and optimizing solvent polarity (e.g., ethanol vs. DMF) can reduce byproducts like Z-isomers or unreacted intermediates . Recrystallization from ethanol improves purity .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR, X-ray) confirm the structure and stereochemistry of this compound?

- Methodology :

- FT-IR : Validate the presence of key functional groups (C=N stretch at ~1600 cm⁻¹, NH stretch at ~3200 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to confirm the (E)-configuration via coupling constants (e.g., J = 10–12 Hz for the imine proton) .

- X-ray crystallography : Resolve stereochemical ambiguities using SHELX programs (SHELXS/SHELXL) for structure refinement. Hydrogen bonding and π-π stacking interactions can be analyzed for stability .

Q. What are the standard protocols for evaluating the biological activity of this compound, and how can false positives be minimized in assays?

- Methodology : Screen for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. Include positive controls (e.g., phenytoin) and validate results with dose-response curves. Use HPLC-purified samples to exclude impurities interfering with activity .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with neurological targets (e.g., carbonic anhydrase or prostaglandin synthases)?

- Methodology :

Target selection : Prioritize proteins with structural homology (e.g., carbonic anhydrase isoforms CAH1/CAH2) based on ligand similarity .

Software : Use AutoDock Vina or MOE for docking simulations. Apply DFT-optimized geometries (B3LYP/6-31G* basis set) for accurate ligand conformations .

Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions between computational predictions and experimental biological data (e.g., high docking scores but low in vitro activity)?

- Methodology :

- Solvent effects : Re-evaluate docking using explicit solvent models (e.g., PBS) to account for hydration .

- Protein flexibility : Perform molecular dynamics simulations (100 ns) to assess induced-fit binding .

- Off-target screening : Test against related enzymes (e.g., COX-1/COX-2) to identify cross-reactivity .

Q. How can crystallographic disorder in the indole or methoxyphenyl moieties be addressed during structure refinement?

- Methodology : Use SHELXL’s PART instruction to model disorder. Apply anisotropic displacement parameters (ADPs) and constrain occupancy factors to 50:50 or 70:30 splits. Validate with residual density maps (e.g., Fo-Fc) .

Q. What are the limitations of current SAR studies for pyrazole-indole hybrids, and how can they be improved for neurological applications?

- Methodology :

- Data gaps : Prioritize understudied substituents (e.g., electron-withdrawing groups on the indole ring) .

- Multi-parametric optimization : Use QSAR models combining logP, polar surface area, and H-bond donor/acceptor counts .

- In vivo validation : Perform pharmacokinetic studies (e.g., bioavailability in rodent models) to bridge in vitro-in vivo gaps .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between DFT-calculated vibrational spectra and experimental FT-IR data?

- Methodology :

- Basis set selection : Compare B3LYP/6-31G* vs. higher-tier basis sets (e.g., cc-pVTZ) to reduce computational errors .

- Scaling factors : Apply empirical scaling (0.96–0.98) to harmonic frequencies for better alignment with experimental peaks .

Q. Why might biological assays show variable activity across similar pyrazole derivatives, and how can this be systematically addressed?

- Methodology :

- Batch variability : Standardize synthesis protocols (e.g., solvent purity, reaction temperature) .

- Statistical analysis : Use ANOVA to identify significant activity differences (p < 0.05) across substituent groups .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.